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Compound of Interest

Compound Name: TIM-063

Cat. No.: B15616623

Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers utilizing TIM-063-Kinobeads for kinase profiling and inhibitor

development.

Frequently Asked Questions (FAQs)
Q1: What is the primary application of TIM-063-Kinobeads?

A1: TIM-063-Kinobeads are a chemical proteomics tool used to identify protein kinases that

interact with the inhibitor TIM-063.[1][2][3] This is achieved by immobilizing TIM-063 on

sepharose beads to selectively capture its binding partners from cell or tissue lysates.[3] The

primary known targets are Ca2+/calmodulin-dependent protein kinase kinases (CaMKKs).[1][2]

However, this technique is also effective in identifying potential "off-target" kinases, as

demonstrated by the identification of Adaptor Protein 2-Associated Protein Kinase 1 (AAK1) as

a TIM-063 interactant.[1][2][4]

Q2: How does the TIM-063-Kinobeads experiment work?

A2: The methodology is based on affinity purification mass spectrometry. TIM-063 is

immobilized on sepharose beads.[3] These "kinobeads" are then incubated with a protein
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lysate from cells or tissues. Kinases and other proteins that bind to TIM-063 will be captured by

the beads. After washing away non-specific binders, the captured proteins are eluted and

identified using mass spectrometry.[3]

Q3: Can TIM-063-Kinobeads be used for quantitative analysis?

A3: Yes, this technique can be used for quantitative analysis. By pre-incubating the lysate with

varying concentrations of a free inhibitor (a competitor), one can perform a competitive binding

experiment.[1] The amount of a specific kinase captured by the kinobeads will decrease as the

concentration of the free inhibitor increases. This allows for the determination of binding

affinities (e.g., IC50 or Kd values) of the free inhibitor for the captured kinases.[5][6]

Q4: What is the significance of identifying AAK1 as an off-target of TIM-063?

A4: The identification of AAK1 as an off-target of TIM-063 highlights the utility of kinobeads in

drug repurposing and development.[3] While TIM-063 is a moderate inhibitor of AAK1, this

discovery led to the development of TIM-098a, a derivative of TIM-063, which is a more potent

and selective AAK1 inhibitor.[2][4][7] This demonstrates how kinobeads screening can be a

starting point for developing novel and selective kinase inhibitors.
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Problem Potential Cause(s) Recommended Solution(s)

Low or No Yield of Target

Kinases

1. Low expression of the target

kinase in the lysate.2.

Inefficient lysis: Target kinase

is not effectively released from

cells/tissue.3. Inaccessible

affinity ligand: The TIM-063 on

the beads may not be properly

oriented or accessible.4.

Protein degradation: Proteases

in the lysate may be degrading

the target kinase.

1. Confirm protein expression:

Use a portion of your crude

lysate to perform a western

blot for your target kinase to

confirm its presence.2.

Optimize lysis: Ensure your

lysis buffer is appropriate for

your cell/tissue type and

consider different mechanical

or chemical lysis methods.[8]3.

Check bead quality: If

possible, test the beads with a

known binding partner to

ensure their functionality.4.

Use protease inhibitors: Add a

protease inhibitor cocktail to

your lysis buffer and keep

samples cold throughout the

procedure.[8]

High Background/Non-Specific

Binding

1. Insufficient washing: Non-

specifically bound proteins are

not being adequately

removed.2. Hydrophobic

interactions: The bead matrix

or the linker arm may be

causing non-specific binding.3.

High lysate concentration:

Overly concentrated lysates

can increase non-specific

binding.

1. Increase wash stringency:

Increase the number of

washes or the salt/detergent

concentration in the wash

buffer.2. Add a blocking agent:

Consider pre-incubating the

beads with a blocking agent

like BSA.3. Optimize lysate

concentration: Perform a

titration to find the optimal

lysate concentration that

maximizes specific binding

while minimizing background.
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Target Kinase is Found in the

Flow-through or Wash

Fractions

1. Binding conditions are not

optimal: The pH or salt

concentration of the binding

buffer may not be suitable for

the interaction.2. Competition

from endogenous molecules:

High concentrations of ATP or

other nucleotides in the lysate

can compete with the

kinobeads for binding.3. Wash

conditions are too stringent:

The wash buffer may be

stripping the target kinase from

the beads.

1. Adjust binding buffer: Test a

range of pH and salt

concentrations to optimize the

binding of your target kinase.2.

Deplete endogenous ATP: If

possible, consider methods to

reduce the ATP concentration

in your lysate before

incubation with the

kinobeads.3. Reduce wash

stringency: Decrease the salt

or detergent concentration in

your wash buffer.

Difficulty Eluting the Target

Kinase

1. Elution conditions are too

mild: The eluting agent (e.g.,

free TIM-063) is not at a high

enough concentration to

displace the target kinase.2.

Strong, non-specific binding:

The target kinase may be

interacting with the beads in a

way that is not competitively

inhibited by free TIM-063.3.

Protein precipitation on the

beads.

1. Increase eluent

concentration: Gradually

increase the concentration of

the competitive eluent.2. Try

alternative elution methods:

Consider changing the pH or

using a denaturing eluent, but

be aware that this may affect

downstream applications.3.

Modify elution buffer: Include

additives in the elution buffer to

improve protein solubility.[2]

Inconsistent Mass

Spectrometry Results

1. Sample contamination:

Contaminants such as

detergents or polymers (e.g.,

PEG) can interfere with mass

spectrometry.2. Low peptide

recovery: Inefficient digestion

or peptide loss during sample

cleanup.3. Poor ionization: The

nature of the peptides may

make them difficult to ionize.

1. Thorough sample cleanup:

Use appropriate desalting and

cleanup columns to remove

contaminants before MS

analysis.[9]2. Optimize

digestion and cleanup: Ensure

complete digestion by

optimizing enzyme-to-protein

ratio and incubation time. Use

low-binding tubes and tips
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during peptide cleanup.3.

Adjust MS parameters:

Optimize mass spectrometry

settings for your specific

sample type.

Experimental Protocols
TIM-063-Kinobeads Affinity Purification
This protocol is adapted from the methodology described in the identification of TIM-063
interactants.[2]

Preparation of Lysate:

Harvest cells or tissue and lyse in a suitable lysis buffer containing a protease inhibitor

cocktail.

Clarify the lysate by centrifugation to remove cellular debris.

Determine the protein concentration of the supernatant.

Incubation with Kinobeads:

Equilibrate the TIM-063-immobilized sepharose beads (TIM-127-sepharose) with lysis

buffer.

Incubate the cleared lysate with the equilibrated kinobeads for a defined period (e.g., 1-3

hours) at 4°C with gentle rotation.

Washing:

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads extensively with wash buffer (e.g., lysis buffer with adjusted salt/detergent

concentrations) to remove non-specifically bound proteins. Perform multiple wash steps.

Elution:
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Elute the bound proteins by incubating the beads with an elution buffer containing a high

concentration of free TIM-063 (e.g., 100 µM) to competitively displace the bound kinases.

[2]

Alternatively, use a denaturing elution buffer if downstream applications permit.

Sample Preparation for Mass Spectrometry:

The eluted proteins are then processed for mass spectrometry analysis. This typically

involves reduction, alkylation, and tryptic digestion to generate peptides.

The resulting peptides are desalted and concentrated prior to LC-MS/MS analysis.

Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of TIM-063 and its

derivative, TIM-098a, against AAK1.

Compound Target Kinase IC50 (µM) Notes

TIM-063 AAK1 8.51

Moderately inhibits

AAK1 enzymatic

activity.[2][4][7]

TIM-098a AAK1 0.24

A more potent AAK1

inhibitor developed

from TIM-063.[2][4][7]

TIM-098a AAK1 (in cells) 0.87

Demonstrates cell

permeability and

activity in a cellular

context.[2][4][7]
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Caption: Workflow for identifying protein interactants using TIM-063-Kinobeads.
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Caption: AAK1's role in regulating clathrin-mediated endocytosis via AP2 phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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